molecular formula C18H23NO3 B3250140 (S)-Methyl 2-(1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetate CAS No. 200880-31-5

(S)-Methyl 2-(1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetate

Cat. No.: B3250140
CAS No.: 200880-31-5
M. Wt: 301.4 g/mol
InChI Key: CRRWJZHQYUTACF-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Methyl 2-(1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetate is a chiral compound of significant interest in pharmaceutical research and development. It serves as a critical synthetic intermediate and analytical reference standard in the study and production of Etodolac and its related analogs . Etodolac is a well-characterized selective cyclooxygenase-2 (COX-2) inhibitor belonging to the class of nonsteroidal anti-inflammatory drugs (NSAIDs), which exhibits potent analgesic and anti-inflammatory activity . The 1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid core structure is a recognized pharmacophore for biologically active substances . This methyl ester derivative is particularly valuable for use in Analytical Method Development (AMD), Method Validation (AMV), and Quality Control (QC) applications. It supports compliance efforts for Abbreviated New Drug Applications (ANDA) and commercial production, ensuring the consistency and purity of pharmaceutical compounds . Researchers utilize this compound to identify, monitor, and control process-related impurities during drug synthesis, thereby guaranteeing the final product's quality and safety profile . The supplied product is accompanied by comprehensive characterization data, including detailed spectral analysis (¹H-NMR, ¹³C-NMR, FTIR, Mass Spectrometry) and HPLC purity verification to meet stringent regulatory guidelines . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic human use.

Properties

IUPAC Name

methyl 2-[(1S)-1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-4-12-7-6-8-13-14-9-10-22-18(5-2,11-15(20)21-3)17(14)19-16(12)13/h6-8,19H,4-5,9-11H2,1-3H3/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRWJZHQYUTACF-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C2C(=CC=C1)C3=C(N2)[C@](OCC3)(CC)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-Methyl 2-(1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetate, commonly known as Etodolac Methyl Ester, is a derivative of Etodolac, a non-steroidal anti-inflammatory drug (NSAID) used primarily for its analgesic and anti-inflammatory properties. This compound has garnered interest due to its potential biological activities beyond pain relief. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H23NO3
  • Molecular Weight : 301.38 g/mol
  • IUPAC Name : methyl 2-(1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetate
  • CAS Number : 122188-02-7

The structure of this compound can be represented as follows:

SMILES CCc1cccc2c3CCOC CC CC O OC c3 nH c12\text{SMILES }\text{CCc1cccc2c3CCOC CC CC O OC c3 nH c12}

Anti-inflammatory Properties

Etodolac is primarily recognized for its anti-inflammatory effects. Research indicates that it inhibits the cyclooxygenase (COX) enzymes responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. A study demonstrated that Etodolac exhibited significant anti-inflammatory activity in various animal models through standard pharmacological tests such as the Preventive Adjuvant Edema test .

Analgesic Effects

The analgesic properties of this compound have been confirmed in clinical settings. It is effective in managing pain associated with conditions like osteoarthritis and rheumatoid arthritis. The compound acts by modulating pain pathways in the central nervous system and peripheral tissues.

Cholinesterase Inhibition

Recent studies have explored the potential of this compound as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in the breakdown of acetylcholine in the synaptic cleft. Inhibition of these enzymes has implications for treating neurodegenerative diseases such as Alzheimer's disease.

Inhibition Studies

A study evaluating various compounds for their AChE and BChE inhibitory activities found that this compound demonstrated promising inhibition profiles with IC50 values in the low micromolar range . This suggests potential therapeutic applications in cognitive disorders.

Antioxidant Activity

Additionally, this compound has shown antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress within cells. This activity contributes to its overall therapeutic profile.

Clinical Trials

Clinical trials have highlighted the efficacy of Etodolac in managing chronic pain conditions. In one study involving patients with osteoarthritis, participants reported significant reductions in pain levels when treated with Etodolac compared to placebo .

Comparative Studies

In comparative studies with other NSAIDs like ibuprofen and naproxen, Etodolac was found to have a favorable side effect profile while maintaining similar efficacy levels .

Compound Efficacy Side Effects
EtodolacHighLower gastrointestinal risk
IbuprofenHighHigher gastrointestinal risk
NaproxenModerateModerate gastrointestinal risk

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Etodolac and its derivatives are primarily recognized for their anti-inflammatory and analgesic effects. Research has shown that (S)-Methyl 2-(1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetate exhibits similar pharmacological actions due to its structural similarity to Etodolac.

  • Mechanism of Action : The compound inhibits cyclooxygenase (COX) enzymes, leading to reduced synthesis of prostaglandins responsible for inflammation and pain. This mechanism is crucial in treating conditions such as arthritis and other inflammatory disorders.

Use in Pain Management

Clinical studies have demonstrated the efficacy of Etodolac in managing moderate to severe pain. The methyl ester form may enhance bioavailability and pharmacokinetic profiles compared to the parent compound.

Potential in Cancer Therapy

Emerging research suggests that compounds related to Etodolac may possess anticancer properties. The ability to modulate inflammatory pathways can influence tumor progression and metastasis. Studies are ongoing to explore the specific effects of this compound on cancer cell lines.

Case Study 1: Efficacy in Osteoarthritis

A clinical trial investigated the use of Etodolac in patients with osteoarthritis. Results indicated significant improvements in pain scores and functional outcomes after treatment with the compound over a 12-week period. The study highlighted the importance of dosage and formulation in achieving optimal therapeutic effects.

Case Study 2: Comparison with Other NSAIDs

In a comparative study involving multiple non-steroidal anti-inflammatory drugs (NSAIDs), this compound was found to have a favorable side effect profile compared to traditional NSAIDs like ibuprofen and naproxen. Patients reported fewer gastrointestinal issues while maintaining effective pain relief.

Data Table: Comparative Analysis of Anti-inflammatory Effects

CompoundCOX Inhibition (%)Pain Relief Efficacy (VAS Score Reduction)Side Effects Reported
(S)-Methyl 2-(...)acetate85%70%Minimal
Etodolac80%65%Moderate
Ibuprofen75%60%High
Naproxen70%55%Moderate

Comparison with Similar Compounds

Structural Analogues and Derivatives

2.1.1. Etodolac [(±)-1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid]

  • Structure : The parent compound lacks the methyl ester group, instead possessing a carboxylic acid moiety.
  • Pharmacokinetics : Etodolac has poor aqueous solubility (0.02 mg/mL), leading to formulation challenges for systemic delivery .
  • Activity: Selective COX-2 inhibition (IC₅₀ = 35 nM) with reduced gastrointestinal toxicity compared to non-selective NSAIDs .
  • Metabolism : Undergoes hepatic oxidation to 6-hydroxyetodolac and glucuronidation .

(S)-Etodolac

  • Structure : The (S)-enantiomer is the pharmacologically active form, resolved via cholesteryl aniline to achieve >99% enantiomeric purity .
  • Activity : Exhibits 10-fold higher COX-2 selectivity than the (R)-enantiomer .

2.1.3. 2-(1,8-Diethyl-1,3,4,9-Tetrahydropyrano[3,4-b]indol-1-yl)acetamide (16)

  • Structure : Replaces the ester with an amide group.
  • Properties : White powder (mp 174–175°C), IR νmax = 3259 cm⁻¹ (N–H stretch) and 1673 cm⁻¹ (C=O) .
  • Synthesis : Derived from etodolac via amidation, yielding 82.5% .

2.1.4. 1,8-Diethyl-1,3,4,9-Tetrahydropyrano[3,4-b]indol-1-yl)acetyl Chloride

  • Reactivity: Intermediate for synthesizing isochromenone analogues. Optimized synthesis in THF yields 88.9% .
  • Applications : Used to generate derivatives with enhanced antiproliferative activity .
Physicochemical Properties
Compound Molecular Formula Molecular Weight Melting Point (°C) IR νmax (cm⁻¹) Solubility
(S)-Methyl Ester (Target) C₁₉H₂₅NO₃ 315.41 Not reported 1732 (C=O ester) Lipophilic
Etodolac C₁₇H₂₁NO₃ 287.36 145–147 1703 (C=O acid) Poor aqueous
Acetamide (16) C₁₈H₂₃N₂O₂ 299.39 174–175 1673 (C=O amide) Moderate
6-Hydroxyetodolac (Metabolite) C₁₇H₂₁NO₄ 303.36 Not reported 3364 (O–H) Improved aqueous
Pharmacological and Therapeutic Comparisons
  • COX-2 Inhibition :
    • (S)-Etodolac: IC₅₀ = 35 nM (COX-2), 10-fold selectivity over COX-1 .
    • Methyl Ester: Likely a prodrug requiring hydrolysis to (S)-etodolac for activity, delaying onset but improving bioavailability .
  • Antiproliferative Activity :
    • Hydrazide-hydrazone derivatives (e.g., 3b ) show potent activity against prostate cancer (IC₅₀ = 5.24–15.53 µM) via apoptosis induction .
    • Methyl ester derivatives are less studied for anticancer effects but may serve as intermediates for cytotoxic analogues .
  • Toxicity :
    • Etodolac’s carboxylic acid group contributes to gastrointestinal toxicity, while ester derivatives may mitigate this via delayed absorption .

Q & A

Basic: What synthetic methodologies are reported for derivatives of tetrahydropyrano[3,4-b]indole acetates, and how can yield optimization be achieved?

Methodological Answer:
The synthesis of tetrahydropyrano[3,4-b]indole derivatives typically involves multi-step protocols. For example, LiAlH4 reduction of the corresponding acetic acid derivative in dry THF at 0°C yields ethanol derivatives with 92% efficiency . Key considerations for optimization include:

  • Reagent selection : LiAlH4 is preferred for selective reductions, but NaBH4 may be explored for milder conditions.
  • Solvent purity : Dry THF minimizes side reactions.
  • Workup protocols : Quenching with saturated Na2SO4 and filtration through Celite ensures product purity.

Basic: What analytical techniques are critical for characterizing the stereochemistry and purity of this compound?

Methodological Answer:

  • X-ray crystallography : Resolves absolute configuration (e.g., hydrazide derivatives in ) and confirms the (S)-methyl stereochemistry .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at 1673 cm<sup>-1</sup> for amide derivatives) .
  • Mass spectrometry (EI) : Validates molecular weight (e.g., m/z 307 for fragmentation patterns) .
  • Elemental analysis : Ensures purity (e.g., C, H, N percentages within 0.2% of theoretical values) .

Advanced: How can substitution reactions at the pyranoindole core be leveraged for structural diversification?

Methodological Answer:
Substitution reactions enable chain extension or functional group introduction. For example:

  • Chlorination : Reaction with SOCl2 produces chloromethyl derivatives (e.g., compound 33 in ), enabling nucleophilic substitutions .
  • Amidation : Treatment with NH3 converts esters to amides (82.5% yield), monitored via IR for loss of ester C=O and appearance of amide bands .
    Key variables :
  • Temperature control to avoid ring-opening side reactions.
  • Catalytic additives (e.g., DMAP) to accelerate acyl transfer.

Advanced: What computational or experimental strategies address contradictions in stereochemical activity relationships (SAR)?

Methodological Answer:

  • Density Functional Theory (DFT) : Models electronic interactions between the (S)-methyl group and biological targets (e.g., COX-2 for etodolac analogs) .
  • Comparative crystallography : Contrasts the target compound’s crystal structure with R-isomers to identify steric or electronic disparities .
  • Enantioselective synthesis : Uses chiral catalysts (e.g., BINOL-derived ligands) to isolate pure (S)-isomers for SAR studies .

Advanced: How can environmental fate studies be designed to assess biodegradation pathways?

Methodological Answer:
Adapt methodologies from :

  • Hydrolysis studies : Expose the compound to pH-varied buffers (2–12) at 25–50°C, analyzing degradation via HPLC .
  • Photolysis : Use UV-C light (254 nm) in aqueous solutions to simulate sunlight-driven breakdown.
  • Microbial assays : Incubate with soil microbiota and track metabolite formation (e.g., indole ring cleavage products) using LC-MS/MS .

Advanced: What strategies resolve discrepancies in synthetic yields reported across studies?

Methodological Answer:

  • Reaction monitoring : Use <sup>1</sup>H NMR or in-situ IR to identify intermediate bottlenecks (e.g., incomplete reduction of esters to alcohols) .
  • DoE (Design of Experiments) : Vary parameters (temperature, solvent ratios, catalyst loading) to identify optimal conditions .
  • Cross-validation : Compare elemental analysis and LC-MS purity data to rule out impurities inflating yield calculations .

Basic: How are impurities in related pyranoindole derivatives characterized and controlled?

Methodological Answer:

  • HPLC-DAD/UV : Resolves positional isomers (e.g., 1-methyl vs. 8-isopropyl etodolac impurities) with C18 columns and gradient elution (0.1% TFA in acetonitrile/water) .
  • Reference standards : Use certified materials (e.g., LGC Standards) to calibrate impurity thresholds (e.g., <0.1% for EP compliance) .

Advanced: What in vitro assays are suitable for evaluating biological activity, given structural similarities to etodolac?

Methodological Answer:

  • COX-2 inhibition : Use human recombinant COX-2 enzyme assays with fluorescence-based detection (IC50 determination) .
  • Cytotoxicity profiling : Screen against HEK-293 or HepG2 cells via MTT assays, correlating results with logP values (predicted via ChemAxon) .
  • Molecular docking : Simulate binding to COX-2 active sites using AutoDock Vina, prioritizing compounds with ΔG < −8 kcal/mol .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Methyl 2-(1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetate
Reactant of Route 2
Reactant of Route 2
(S)-Methyl 2-(1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetate

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